Ethyl 2-mercaptopropionate is an organosulfur compound with the molecular formula and a molecular weight of approximately 134.19 g/mol. It is classified as a thiol ester, specifically an ester of 2-mercaptopropionic acid and ethanol. This compound is notable for its applications in various fields, including flavoring, fragrance, and as a stabilizer in nanomaterials.
Ethyl 2-mercaptopropionate is primarily synthesized through the esterification of 2-mercaptopropionic acid with ethanol. This reaction typically requires a strong acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion of reactants into the desired ester product. The compound can also be formed during the fermentation processes in food production, such as in Japanese soy sauce, where yeast strains contribute to its formation .
The synthesis of Ethyl 2-mercaptopropionate can be achieved through several methods:
The reaction typically proceeds as follows:
Ethyl 2-mercaptopropionate features a thiol group (-SH) attached to a propionic acid backbone. Its structural representation can be summarized as follows:
Ethyl 2-mercaptopropionate acts primarily as an inhibitor of protein kinases and histone deacetylases within cells. This inhibition disrupts various biochemical pathways related to cell growth and death.
The compound exhibits high gastrointestinal absorption and affects gene regulation through its interactions with specific cellular targets .
Ethyl 2-mercaptopropionate finds various scientific uses:
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